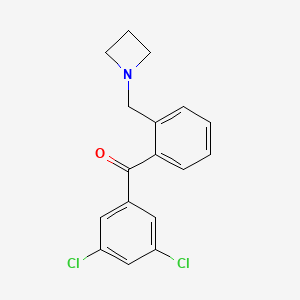

2'-Azetidinomethyl-3,5-dichlorobenzophenone

Description

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRZHRWOIIWESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643728 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-29-8 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-3,5-dichlorobenzophenone typically involves the reaction of 3,5-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of 2’-Azetidinomethyl-3,5-dichlorobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions and efficient production.

Purification steps: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,5-dichlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The azetidinomethyl group can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohol derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the azetidinomethyl group.

Reduction: Alcohol derivatives of the benzophenone core.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Azetidinomethyl-3,5-dichlorobenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,5-dichlorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The azetidinomethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3,5-Dichloro-2'-piperidinomethyl benzophenone

- Structure : Replaces azetidine with a six-membered piperidine ring.

- Molecular Formula: C₂₀H₂₁Cl₂NO .

- Key Differences : The larger piperidine ring may enhance solubility in polar solvents (e.g., DMSO) but could reduce stability due to steric strain or hygroscopicity, as evidenced by its discontinued commercial status .

3'-Azetidinomethyl-3,5-dimethylbenzophenone

- Structure : Substitutes 3,5-dichloro with methyl groups.

- This alters reactivity in electrophilic substitutions or metal coordination .

2-Amino-2',5-dichlorobenzophenone

- Structure: Features an amino (-NH₂) group instead of azetidinomethyl.

- Molecular Weight : 266.13 g/mol .

- Key Differences: The amino group enhances nucleophilicity, making it reactive in azo coupling reactions (e.g., forming ligands for Cu(II)/Ni(II) complexes ). It is also sensitive to light, requiring protection during storage .

Physical and Chemical Properties

*Estimated based on structural analogs.

- Solubility Trends: Azetidinomethyl and piperidinomethyl derivatives likely share solubility in DMSO due to polar amine groups. Azo ligands derived from 2-amino-3,5-dichlorobenzophenone exhibit broad solubility, facilitating metal complexation .

- Thermal Stability : Piperidine derivatives may face stability challenges, whereas azetidine’s compact structure could improve thermal resistance.

Biological Activity

2'-Azetidinomethyl-3,5-dichlorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 898755-29-8

- Molecular Formula : C16H14Cl2N

- Molecular Weight : 305.20 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For example, it has been tested against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. The compound has shown varying degrees of cytotoxicity across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that the compound may inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its mechanism of action and therapeutic potential .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. Additionally, its ability to disrupt microbial cell membranes could explain its antimicrobial activity .

Case Studies

Several case studies have documented the use of this compound in experimental settings:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against a panel of antibiotic-resistant bacteria and found it effective in inhibiting growth, suggesting potential as a novel antibiotic agent.

-

Cytotoxicity in Cancer Research :

- A study involving human cancer cell lines demonstrated significant cell death upon treatment with varying concentrations of the compound, indicating its potential role in cancer therapy.

Q & A

Q. How do structural modifications (e.g., replacing chlorine with fluorine) affect the compound’s physicochemical properties?

- Methodology : Synthesize analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) and compare:

- LogP values (via shake-flask method) to assess lipophilicity changes.

- pKa determination (potentiometric titration) to evaluate electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.